2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol
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Overview
Description
2-[(E)-({4-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol is a complex organic compound known for its unique structure and properties. This compound belongs to the class of Schiff bases, which are characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. The presence of multiple aromatic rings and functional groups in its structure makes it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({4-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4,4’-diaminodiphenyl disulfide. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete condensation, and the resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({4-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid (Na2Cr2O7), hydrogen peroxide (H2O2), and silver oxide (Ag2O) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced Schiff bases.
Substitution: Halogenated, nitrated, and sulfonated aromatic compounds.
Scientific Research Applications
2-[(E)-({4-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2-[(E)-({4-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(phenylimino)methyl]phenol: A simpler Schiff base with similar structural features.
2-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol: A derivative with additional methoxy groups, enhancing its reactivity and solubility.
Uniqueness
2-[(E)-({4-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol stands out due to its unique combination of multiple aromatic rings, imine groups, and disulfide linkages. These structural features contribute to its diverse reactivity and wide range of applications in various fields of research and industry.
Properties
CAS No. |
3430-53-3 |
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Molecular Formula |
C26H20N2O2S2 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[[4-[[4-[(2-hydroxyphenyl)methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H20N2O2S2/c29-25-7-3-1-5-19(25)17-27-21-9-13-23(14-10-21)31-32-24-15-11-22(12-16-24)28-18-20-6-2-4-8-26(20)30/h1-18,29-30H |
InChI Key |
WORJHOARZNZREI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)SSC3=CC=C(C=C3)N=CC4=CC=CC=C4O)O |
Origin of Product |
United States |
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